3-[2-[2-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid
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Overview
Description
3-[2-[2-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid is a complex organic compound that features a furan ring, a pyrrolidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid typically involves multiple steps, starting with the preparation of the furan and pyrrolidine intermediates. One common method involves the radical bromination of a furan derivative, followed by a series of coupling reactions to introduce the pyrrolidine and benzoic acid groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of microwave irradiation and specific catalysts such as Pd(PPh3)4/K2CO3 for cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3-[2-[2-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonate formation, and sodium hydride (NaH) for deprotonation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyrrolidine ring can produce alcohol derivatives.
Scientific Research Applications
3-[2-[2-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-[2-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The furan and pyrrolidine rings can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and nitrofurantoin share the furan ring structure and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones are structurally similar and have comparable pharmacological profiles.
Uniqueness
What sets 3-[2-[2-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid apart is its combination of the furan, pyrrolidine, and benzoic acid moieties, which confer unique chemical and biological properties.
Properties
IUPAC Name |
3-[2-[2-(furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(11-12-4-1-5-13(10-12)17(20)21)18-8-2-6-14(18)15-7-3-9-22-15/h1,3-5,7,9-10,14H,2,6,8,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMPYCBMZNSFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC(=CC=C2)C(=O)O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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